molecular formula C23H28N2O6 B13898831 Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate

Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B13898831
M. Wt: 428.5 g/mol
InChI Key: PKJSHTUXTOKIBY-UHFFFAOYSA-N
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Description

Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate is a protected amino acid derivative featuring two orthogonal carbamate protecting groups: tert-butoxycarbonyl (Boc) at the 3-position and benzyloxycarbonyl (Cbz) at the 2-position of a propanoate ester backbone. This dual-protection strategy is critical in peptide synthesis, enabling sequential deprotection under mild conditions. The Boc group is acid-labile (removable with trifluoroacetic acid, TFA), while the Cbz group is cleaved via hydrogenolysis .

The compound’s structure is tailored for applications requiring controlled reactivity, such as solid-phase peptide synthesis (SPPS) or prodrug design. Its benzyl ester moiety enhances solubility in organic solvents, facilitating purification and handling in synthetic workflows.

Properties

Molecular Formula

C23H28N2O6

Molecular Weight

428.5 g/mol

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

PKJSHTUXTOKIBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps. One common route includes the protection of amino acids with Boc and Cbz groups. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The Boc and Cbz groups protect the amino functionalities, allowing selective reactions at other sites. The compound can participate in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogous molecules from literature and pharmacopeial sources:

Compound Name Protecting Groups/Functional Groups Molecular Weight (approx.) Solubility Profile Deprotection/Cleavage Conditions Primary Applications
Benzyl 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate (Target) Boc, Cbz, Benzyl ester ~420 Dichloromethane, DMF, THF TFA (Boc), H₂/Pd (Cbz), NaOH (ester) Peptide synthesis, prodrugs
Methyl 2-Benzoylamino-3-oxobutanoate Benzoyl, Methyl ester ~235 Ethanol, Chloroform Strong acid/base hydrolysis Heterocycle synthesis (e.g., oxazolines)
(2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate Phenylcarbonyl, Hydroxy, Methyl ester ~330 Methanol, Acetonitrile Enzymatic or alkaline hydrolysis Prodrug formulations, antibiotics
Methyl 2-Benzoylamino-3-arylaminobut-2-enoates Benzoyl, Aryl amino, Methyl ester ~250–300 Toluene, Ethyl acetate Acidic cleavage (e.g., HCl/MeOH) Imidazole/oxazole ring formation

Critical Analysis of Functional Group Impact

  • Boc vs. Benzoyl Groups : The Boc group in the target compound offers superior orthogonality compared to the benzoyl group in and . Benzoyl removal requires harsh hydrolysis (6M HCl, 110°C), risking substrate degradation, whereas Boc is cleaved under mild acidic conditions (e.g., 50% TFA in DCM) .
  • Cbz vs. Phenylcarbonyl: The Cbz group’s hydrogenolytic cleavage (H₂/Pd) is highly selective, unlike phenylcarbonyl groups in , which may necessitate enzymatic or alkaline hydrolysis, complicating multi-step syntheses .
  • Benzyl Ester vs. Methyl Ester: The benzyl ester in the target compound improves solubility in non-polar solvents compared to methyl esters in and . However, benzyl esters require stronger bases (e.g., NaOH/MeOH) for saponification versus methyl esters (LiOH/H₂O) .

Stability and Reactivity Insights

  • Acid Sensitivity: The Boc group in the target compound is stable under basic conditions but labile in acids, contrasting with benzoylamino groups in , which resist mild acids but decompose in strong bases .
  • Hydrogenation Compatibility : The Cbz group allows catalytic hydrogenation without affecting Boc or ester groups, a critical advantage over compounds with unsaturated backbones (e.g., ’s enamines) that might undergo unintended reduction .

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